molecular formula C15H13FO2 B13900392 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde

Cat. No.: B13900392
M. Wt: 244.26 g/mol
InChI Key: TZNZRVGPIFVBAB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid.

    Reduction: 3-(Benzyloxy)-4-fluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is unique due to the presence of both a fluoro and a benzyloxy group on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

4-fluoro-3-methyl-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-11-7-13(9-17)8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

TZNZRVGPIFVBAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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